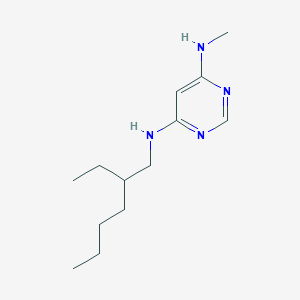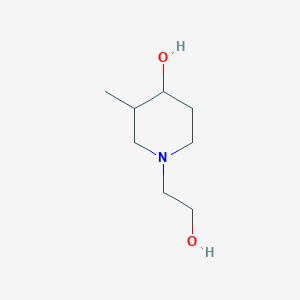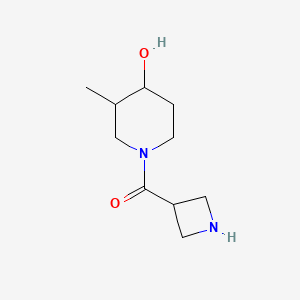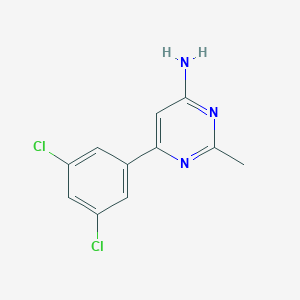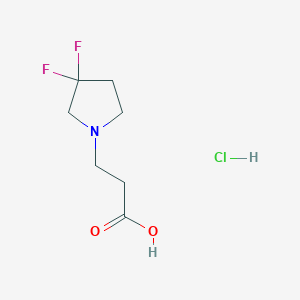
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the formula C7H12ClF2NO2 and a molecular weight of 215.63 . It is available for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is 215.63 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications
Organic Synthesis
- Summary of the Application: “3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride” is a chemical compound used as a building block in organic synthesis . It’s used in the production of various other compounds and can be custom synthesized for research purposes .
- Results or Outcomes: The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out. It’s used as a building block, so it would contribute to the formation of the desired end product .
I also found a related compound, “4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride”, which has been studied for its potential role in drug development. However, the specific applications and results were not detailed in the source.
Additionally, indole derivatives, which may be synthesized using similar compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



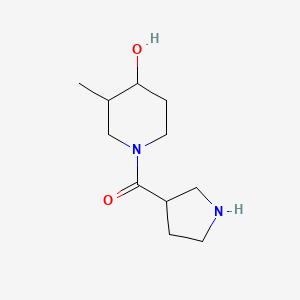
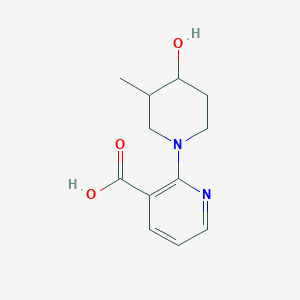
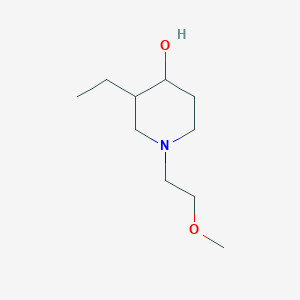
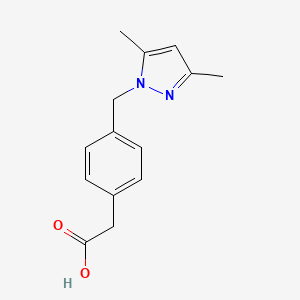
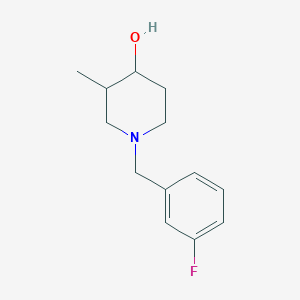

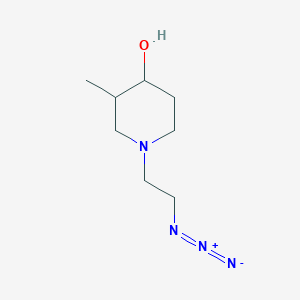
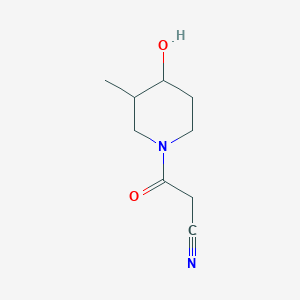
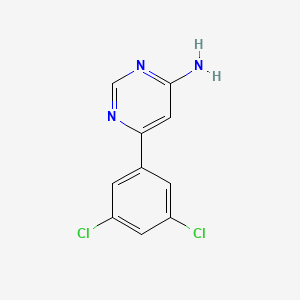
![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
